molecular formula C26H49NNaO10P B13147034 L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt

L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt

Cat. No.: B13147034
M. Wt: 589.6 g/mol
InChI Key: MNHRZRUSKRPBDA-RFPXDPOKSA-M
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Description

L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt is a complex organic compound derived from L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by its unique structure, which includes two long-chain fatty acid esters and a phosphate group. It is primarily used in biochemical and pharmaceutical research due to its potential neuroprotective and therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt typically involves the esterification of L-serine with decanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the phosphate group, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in research applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dephosphorylated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.

Scientific Research Applications

L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes, including cell signaling and membrane dynamics.

    Medicine: Research has shown its potential in treating neurological disorders, such as Alzheimer’s disease and epilepsy, due to its neuroprotective properties.

    Industry: It is utilized in the development of pharmaceuticals and as an additive in cosmetic formulations for its beneficial effects on skin health.

Mechanism of Action

The mechanism of action of L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt involves its interaction with various molecular targets and pathways. It acts as a neuroprotective agent by modulating neurotransmitter synthesis and release, enhancing cerebral blood flow, and reducing inflammation. The compound’s effects are mediated through the activation of glycine receptors and upregulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which play crucial roles in neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt can be compared with other similar compounds, such as:

    L-Serine, (2R)-2-(dodecanoyloxy)-3-(tetradecanoyloxy)propoxyphosphoryl-L-serine: This compound has a similar structure but different fatty acid chains, which may affect its biological activity.

    L-Serine, (2R)-2-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-[(1-oxooctadecyl)oxy]propylhydrogen phosphate (ester): Another structurally related compound with variations in the fatty acid components, leading to distinct properties and applications.

The uniqueness of this compound lies in its specific combination of fatty acid esters and phosphate group, which confer unique neuroprotective and therapeutic properties not found in other similar compounds.

Properties

Molecular Formula

C26H49NNaO10P

Molecular Weight

589.6 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate

InChI

InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23+;/m1./s1

InChI Key

MNHRZRUSKRPBDA-RFPXDPOKSA-M

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCC.[Na+]

Origin of Product

United States

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